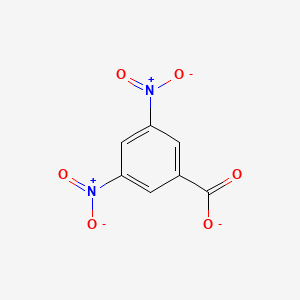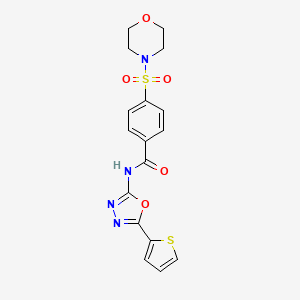
NAV-2729
概要
説明
NAV-2729は、様々な細胞プロセスに関与する小型GTPaseであるADP-リボシル化因子6(ARF6)の選択的阻害剤です。this compoundの化学名は3-(4-クロロフェニル)-5-(4-ニトロフェニル)-2-(フェニルメチル)ピラゾロ[1,5-a]ピリミジン-7(4H)-オンです。 分子量は456.88 g/mol、分子式はC25H17ClN4O3です .
科学的研究の応用
NAV-2729 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ARF6 and its effects on cellular processes.
Medicine: Explored for its potential in reducing tumorigenesis in mouse models of uveal melanoma.
Industry: Utilized in the development of ARF6 inhibitors for therapeutic applications.
作用機序
NAV-2729は、ARF6を選択的に阻害することで効果を発揮します。ARF6 GEF結合領域に結合し、グアニンヌクレオチド交換を阻止し、その後のARF6の活性化を阻止します。 この阻害は、ARF6媒介シグナル伝達経路を阻害し、細胞増殖と腫瘍成長の抑制につながります . This compoundは、他のARFファミリーメンバーや小型GTPaseにも影響を与えますが、ARF6に対してより選択的です .
生化学分析
Biochemical Properties
Grassofermata plays a crucial role in biochemical reactions by inhibiting the uptake of long-chain fatty acids. It interacts with fatty acid transport proteins, particularly fatty acid transport protein-2 (FATP2). The inhibition is non-competitive, meaning Grassofermata binds to a site distinct from the fatty acid binding site, altering the protein’s conformation and reducing its activity . This interaction prevents the esterification of fatty acids with coenzyme A, thereby reducing lipid accumulation in cells .
Cellular Effects
Grassofermata has been shown to have significant effects on various cell types, including liver (HepG2), intestinal (Caco-2), muscle (C2C12), and pancreatic (INS-1E) cells. It inhibits the uptake of fatty acids, preventing lipid accumulation and subsequent cell death . In hepatocytes, Grassofermata reduces palmitate-mediated lipid accumulation, thereby protecting cells from lipotoxicity . Additionally, it influences cell signaling pathways related to lipid metabolism and gene expression, contributing to its protective effects .
Molecular Mechanism
At the molecular level, Grassofermata exerts its effects by binding to FATP2, inhibiting its function in fatty acid transport . This inhibition is non-competitive, meaning Grassofermata does not directly compete with fatty acids for binding but instead alters the protein’s conformation . This change in conformation reduces the protein’s ability to transport fatty acids, thereby decreasing lipid accumulation in cells . Additionally, Grassofermata’s inhibition of FATP2 affects downstream signaling pathways and gene expression related to lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Grassofermata have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that Grassofermata maintains its inhibitory effects on fatty acid transport over extended periods . In vivo, Grassofermata decreases the absorption of labeled oleate in mice, demonstrating its long-term efficacy in reducing lipid uptake .
Dosage Effects in Animal Models
The effects of Grassofermata vary with different dosages in animal models. At a dosage of 300 mg/kg, Grassofermata significantly reduces the absorption of labeled oleate in mice . Higher doses may lead to toxic or adverse effects, although specific toxicological data are limited . The compound’s efficacy in reducing lipid uptake and accumulation is dose-dependent, with higher doses providing more significant effects .
Metabolic Pathways
Grassofermata is involved in metabolic pathways related to fatty acid transport and metabolism. By inhibiting FATP2, it reduces the esterification of fatty acids with coenzyme A, thereby decreasing lipid accumulation in cells . This inhibition affects metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism . Grassofermata’s effects on these pathways contribute to its potential therapeutic applications in preventing lipid-related diseases .
Transport and Distribution
Within cells and tissues, Grassofermata is transported and distributed primarily through interactions with FATP2 . The compound’s inhibition of fatty acid transport affects its localization and accumulation within cells . In vivo studies have shown that Grassofermata decreases the absorption of labeled oleate in mice, indicating its efficacy in reducing lipid uptake across the gut .
Subcellular Localization
Grassofermata’s subcellular localization is primarily associated with its target protein, FATP2 . The compound’s inhibition of FATP2 affects its activity and function within specific cellular compartments .
準備方法
合成経路と反応条件
NAV-2729の合成は、複数のステップで構成されます。重要なステップの1つには、2-(4-クロロフェニル)-3-オキソ-4-フェニルブチロニトリルとヒドラジン水和物および酢酸をトルエン中で110℃で3時間反応させることが含まれます。 得られた生成物は、さらに反応させて最終的な化合物を得ます .
工業生産方法
This compoundの工業生産方法は、広く文書化されていません。 合成は通常、再結晶やクロマトグラフィーなどの精製工程を含む標準的な有機合成技術を用いて、高純度レベル(≥98%)を実現します .
化学反応の分析
反応の種類
NAV-2729は、以下を含む様々な化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。
還元: this compound中のニトロ基は、還元剤を用いてアミノ基に還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや触媒存在下での水素ガスなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ニトロ基の還元により、アミン誘導体が生成されます .
科学研究への応用
This compoundは、以下を含むいくつかの科学研究への応用があります。
化学: ARF6の阻害とその細胞プロセスへの影響を研究するためのツール化合物として使用されます。
生物学: ブドウ膜メラノーマ細胞におけるARF6活性化の阻害およびがん遺伝子GNAQの下流シグナル伝達経路の阻害における役割が調査されています.
類似化合物との比較
類似化合物
NAB2: 異なる化学構造を持つ別のARF6阻害剤です。
NAB-14: ARF6を阻害しますが、結合メカニズムが異なります。
ARV-825: ARF6やその他のGTPaseを標的としますが、選択性が異なります.
NAV-2729の独自性
This compoundは、他のARFファミリーメンバーや小型GTPaseに対してARF6に対する高い選択性を持つため、独自性があります。 様々な細胞モデルにおけるARF6活性化を効果的に阻害することが示されており、ARF6関連経路の研究や潜在的な治療的用途のための貴重なツールとなっています .
特性
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGBVWGARJOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NAV-2729 and how does its inhibition impact cellular processes?
A1: this compound primarily inhibits ADP-ribosylation factor 6 (ARF6) [, ]. ARF6 is a small GTPase involved in various cellular processes, including membrane trafficking, cell migration, and signal transduction. Inhibiting ARF6 disrupts these processes, leading to downstream effects like reduced tumor cell proliferation, altered lipid homeostasis, and hindered viral entry [, , , ].
Q2: How specific is this compound for ARF6? Does it interact with other targets?
A2: While initially identified as an ARF6 inhibitor, research suggests that this compound might have a more complex target profile. Studies indicate potential interactions with other ADP-ribosylation factor regulatory proteins []. Further research is needed to fully elucidate its complete target profile.
Q3: Can you elaborate on the role of this compound in cancer research, particularly its effects on AML cells?
A3: Research suggests that this compound shows promise as a potential therapeutic agent in Acute Myeloid Leukemia (AML) []. Studies demonstrate that inhibiting ARF6 with this compound disrupts sphingolipid homeostasis in AML cells by downregulating sphingomyelin synthase 1 and 2 (SGMS1 and SGMS2) []. This disruption leads to ceramide accumulation, inhibiting the pro-survival AKT pathway and ultimately suppressing AML cell proliferation []. Importantly, this effect seems specific to AML cells, as this compound did not show significant toxicity towards normal host cells in preclinical models [].
Q4: What about the use of this compound in addressing viral infections?
A4: this compound has demonstrated potential as an antiviral agent, specifically against SARS-CoV-2 []. By inhibiting ARF6, this compound disrupts the endocytic pathway utilized by the virus to enter host cells, effectively reducing viral uptake and infection []. This effect has been observed in various cell lines, including Huh-7, Calu-3, and kidney organoids, highlighting its potential broad-spectrum antiviral activity [].
Q5: What is known about the structure of this compound and its relationship to its activity?
A5: While the exact structural characterization of this compound, including molecular formula, weight, and spectroscopic data, is not readily available in the provided research papers, its structure is described as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one []. Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its potency and selectivity. Further research exploring the impact of structural modifications on its activity, potency, and selectivity is needed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-2-[(7-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224699.png)
![1-Oxo-3-(1-piperidinyl)-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B1224701.png)
![(1S,5S,9R)-5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one](/img/structure/B1224705.png)
![2,6-Diphenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B1224706.png)




![1-(2-Methoxyphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224713.png)

![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)
![(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B1224716.png)
![2-[[5-(5-Bromo-2-furanyl)-4-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224724.png)

